2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione
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Overview
Description
2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent steps involve cyclization and oxidation to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes using catalysts and controlling reaction conditions such as temperature and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and tetrahydroquinolines, which have significant biological and chemical properties .
Scientific Research Applications
2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
Tetrahydroquinoline: Shares structural similarities and undergoes similar chemical reactions.
Carbazole: Known for its anticancer and antimicrobial properties.
Uniqueness
2-Methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione stands out due to its unique combination of the indole and quinoline moieties, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
920276-19-3 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-methyl-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione |
InChI |
InChI=1S/C16H14N2O2/c1-8-5-6-10-9(7-8)15-14(16(20)18-10)13-11(17-15)3-2-4-12(13)19/h5-7,17H,2-4H2,1H3,(H,18,20) |
InChI Key |
HAJRFVIMMMCZBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C3=C2NC4=C3C(=O)CCC4 |
Origin of Product |
United States |
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